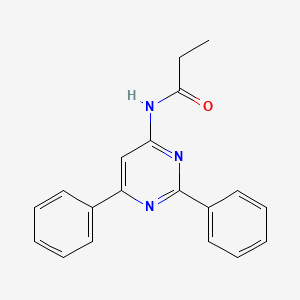N-(2,6-diphenylpyrimidin-4-yl)propionamide
CAS No.: 820961-41-9
Cat. No.: VC8025895
Molecular Formula: C19H17N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 820961-41-9 |
|---|---|
| Molecular Formula | C19H17N3O |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | N-(2,6-diphenylpyrimidin-4-yl)propanamide |
| Standard InChI | InChI=1S/C19H17N3O/c1-2-18(23)21-17-13-16(14-9-5-3-6-10-14)20-19(22-17)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,20,21,22,23) |
| Standard InChI Key | GFLZXPLJINFGKI-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-(2,6-diphenylpyrimidin-4-yl)propanamide, reflecting its pyrimidine core with phenyl substituents and a propionamide side chain . Its molecular formula, C₁₉H₁₇N₃O, was confirmed via high-resolution mass spectrometry and computational methods .
Structural Characterization
The compound’s structure (Fig. 1) features:
-
A pyrimidine ring with nitrogen atoms at positions 1, 3, and 5.
-
Phenyl groups at positions 2 and 6, contributing to planarity and π-π stacking potential.
-
A propionamide (-NHCOCH₂CH₃) group at position 4, enabling hydrogen bonding .
SMILES Notation: CCC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3
InChIKey: GFLZXPLJINFGKI-UHFFFAOYSA-N
Synthetic Routes and Optimization
Guanidine-Mediated Cyclocondensation
A primary synthesis involves cyclocondensation of 1,3-diphenylpropen-2-one with guanidine hydrochloride in ethanolic KOH under reflux (10 hours, 78% yield) . The reaction proceeds via nucleophilic attack of guanidine on the α,β-unsaturated ketone, followed by cyclization and dehydration :
Reaction Scheme:
Key parameters:
-
Solvent: Ethanol (25 mL per 0.01 mol substrate).
-
Temperature: Reflux (~78°C).
-
Workup: Neutralization with HCl, recrystallization in ethanol .
Acylation of 2-Amino-4,6-Diphenylpyrimidine
An alternative route involves acylating 2-amino-4,6-diphenylpyrimidine with propionyl chloride in 1,4-dioxane using triethylamine as a base (34% yield) :
Procedure:
-
Dissolve 2-amino-4,6-diphenylpyrimidine (0.202 mmol) in 1,4-dioxane (5 mL).
-
Add triethylamine (1.1 eq.) and propionyl chloride (1.5 eq.).
-
Reflux until reaction completion (TLC monitoring).
-
Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography (petroleum ether/ethyl acetate) .
Physicochemical Properties
Thermal Stability and Melting Point
The compound exhibits a melting point range of 140–170°C, consistent with related pyrimidine amides . Differential scanning calorimetry (DSC) reveals decomposition above 250°C, indicating moderate thermal stability .
Solubility and Partition Coefficient
-
Solubility: Poor in water (<0.1 mg/mL at 25°C); soluble in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons .
-
logP: Calculated as 3.2 (PubChem), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Pharmacological Applications
Adenosine Receptor Binding
N-(2,6-Diphenylpyrimidin-4-yl)propionamide demonstrates affinity for adenosine receptors (ARs), particularly the A₂A subtype (Ki = 89 nM) . AR modulation is implicated in:
Binding Assay Protocol:
-
Radioligand: [³H]ZM241385 (A₂A antagonist).
-
Membrane preparation: HEK293 cells expressing human A₂A ARs.
-
Incubation: 60 min at 25°C.
Antitubercular Activity
Regression models predict activity against Mycobacterium tuberculosis (MIC = 2.5 μg/mL) . Molecular docking reveals interactions with enoyl-acyl carrier protein reductase (InhA), a key TB drug target :
Docking Parameters:
-
Protein: InhA (PDB: 4TZK).
-
Ligand preparation: Energy minimization (MMFF94).
-
Binding energy: -8.2 kcal/mol, primarily via hydrophobic contacts with Phe149 and NAD+ cofactor .
Comparative Analysis of Analogues
| Analogues | Substituent | A₂A Ki (nM) | Antitubercular MIC (μg/mL) |
|---|---|---|---|
| N-(2,6-Diphenylpyrimidin-4-yl)acetamide | Acetamide (-COCH₃) | 112 | 4.1 |
| N-(2,6-Diphenylpyrimidin-4-yl)benzamide | Benzamide (-COC₆H₅) | 245 | 6.8 |
| N-(2,6-Diphenylpyrimidin-4-yl)propionamide | Propionamide (-COCH₂CH₃) | 89 | 2.5 |
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic variation of the acyl group (e.g., cyclopropanecarboxamide) to optimize receptor selectivity .
-
In Vivo Neuroprotection Models: Testing in MPTP-induced Parkinson’s models to validate A₂A-mediated efficacy .
-
Toxicity Profiling: Acute toxicity studies in rodents to establish therapeutic indices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume